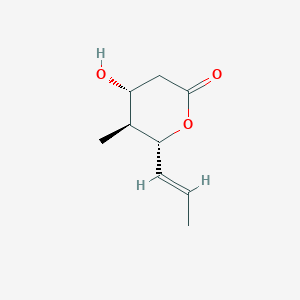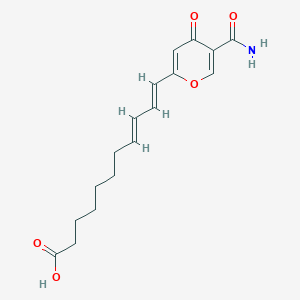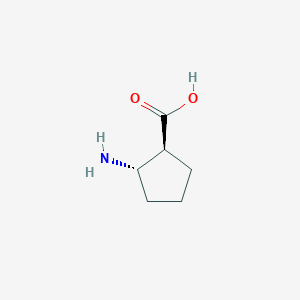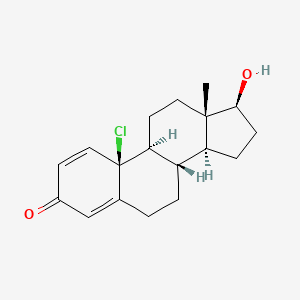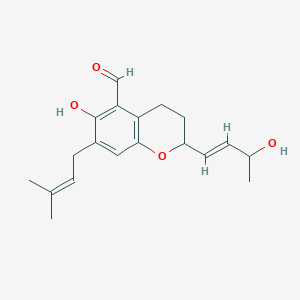
Chaetopyranin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chaetopyranin is a chromenol that is 3,4-dihydro-2H-chromene substituted by a hydroxy group at position 6, a 3-hydroxybut-1-en-1-yl at position 2, a formyl group at position 5 and a prenyl group at position 7. Isolated from Chaetomium globosum, it exhibits radical scavenging and cytotoxic activity towards several tumour cell lines. It has a role as a radical scavenger and a Chaetomium metabolite. It is a chromenol and an aldehyde.
Aplicaciones Científicas De Investigación
Bioactive Compound Discovery and Antioxidant Properties
Chaetopyranin is a benzaldehyde secondary metabolite isolated from the endophytic fungus Chaetomium globosum. This fungus, derived from the marine red alga Polysiphonia urceolata, also yields other metabolites, such as benzaldehyde congeners and anthraquinone derivatives. Chaetopyranin and related compounds have exhibited moderate antioxidant properties through their DPPH radical-scavenging activity. Additionally, chaetopyranin showed moderate to weak cytotoxic activity against several tumor cell lines, suggesting its potential in bioactive compound discovery and pharmaceutical applications (Wang et al., 2006).
Ethnobotanical Significance
Although not directly related to chaetopyranin, ethnobotanical studies in high mountainous regions, like the Chail valley, document the medicinal uses of local plants among tribal people. These studies offer a comprehensive inventory of medicinal plants, their uses, and preparation methods, contributing to the understanding of indigenous knowledge and its potential applications in modern medicine. Such research provides a context for exploring and validating the medicinal properties of compounds like chaetopyranin, extracted from fungal or plant sources (Ahmad et al., 2014).
Propiedades
Nombre del producto |
Chaetopyranin |
|---|---|
Fórmula molecular |
C19H24O4 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
6-hydroxy-2-[(E)-3-hydroxybut-1-enyl]-7-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromene-5-carbaldehyde |
InChI |
InChI=1S/C19H24O4/c1-12(2)4-6-14-10-18-16(17(11-20)19(14)22)9-8-15(23-18)7-5-13(3)21/h4-5,7,10-11,13,15,21-22H,6,8-9H2,1-3H3/b7-5+ |
Clave InChI |
XWZLFKLXNARMNW-FNORWQNLSA-N |
SMILES isomérico |
CC(/C=C/C1CCC2=C(O1)C=C(C(=C2C=O)O)CC=C(C)C)O |
SMILES canónico |
CC(C=CC1CCC2=C(O1)C=C(C(=C2C=O)O)CC=C(C)C)O |
Sinónimos |
chaetopyranin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



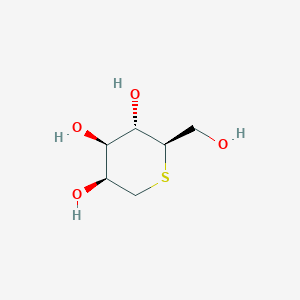

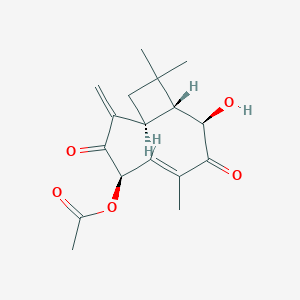
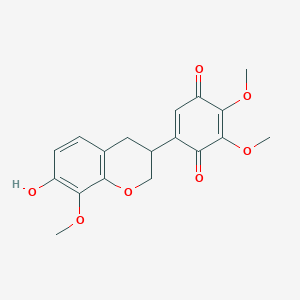
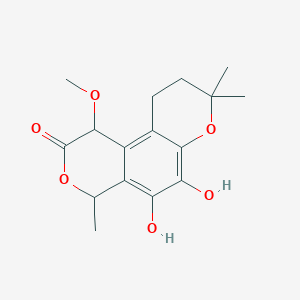
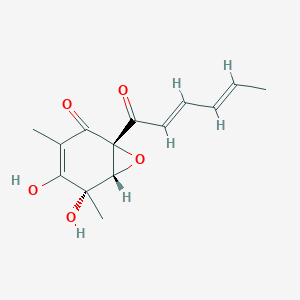
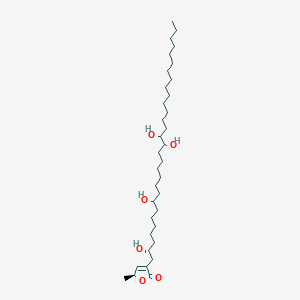

![(2S)-2-methyl-4-[(2R,10R,13R)-2,10,13-trihydroxy-13-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one](/img/structure/B1243510.png)
